molecular formula C7H19PSi2 B14286829 Phosphine, [bis(trimethylsilyl)methylene]- CAS No. 137731-32-9

Phosphine, [bis(trimethylsilyl)methylene]-

Cat. No.: B14286829
CAS No.: 137731-32-9
M. Wt: 190.37 g/mol
InChI Key: DWARFVSOTOYNFQ-UHFFFAOYSA-N
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Description

Phosphine, [bis(trimethylsilyl)methylene]- is an organophosphorus compound characterized by the presence of a phosphine group bonded to a bis(trimethylsilyl)methylene moiety. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [bis(trimethylsilyl)methylene]- typically involves the dehydrohalogenation of chlorophosphine precursors. For instance, the reaction of chlorophosphine with bis(trimethylsilyl)methylmagnesium chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in the formation of the desired phosphine compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal yields.

Industrial Production Methods

While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [bis(trimethylsilyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Phosphine, [bis(trimethylsilyl)methylene]- include oxidizing agents like oxygen or peroxides, electrophiles such as alkyl halides, and bases like DBU. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various addition products depending on the specific reagents and conditions used .

Scientific Research Applications

Phosphine, [bis(trimethylsilyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism by which Phosphine, [bis(trimethylsilyl)methylene]- exerts its effects involves the interaction of the phosphine group with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [bis(trimethylsilyl)methylene]- is unique due to the presence of both the phosphine and bis(trimethylsilyl)methylene groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific steric and electronic properties .

Properties

CAS No.

137731-32-9

Molecular Formula

C7H19PSi2

Molecular Weight

190.37 g/mol

IUPAC Name

bis(trimethylsilyl)methylidenephosphane

InChI

InChI=1S/C7H19PSi2/c1-9(2,3)7(8)10(4,5)6/h8H,1-6H3

InChI Key

DWARFVSOTOYNFQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=P)[Si](C)(C)C

Origin of Product

United States

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